Computed Lipophilicity (XLogP3) Comparison: 3,6-Dihydro Target vs. 3,4-Dihydro Regioisomer and Saturated Analog
The target compound exhibits a Computed XLogP3 of 0.5 , which is 0.4 log units lower than its 3,4-dihydro-2H-pyran-5-yl regioisomer (XLogP3 = 0.9) and 0.7 log units lower than the fully saturated 2-methyl-2-(oxan-2-yl)propan-1-amine analog (XLogP3 = 1.2) . This places the target compound in a more hydrophilic partition regime, which may be advantageous for aqueous solubility-driven applications.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3 = 0.5 |
| Comparator Or Baseline | 3,4-Dihydro regioisomer: XLogP3 = 0.9; Saturated oxan-2-yl analog: XLogP3 = 1.2 |
| Quantified Difference | ΔXLogP3 = -0.4 (vs. regioisomer); ΔXLogP3 = -0.7 (vs. saturated analog) |
| Conditions | Computed by XLogP3 3.0 algorithm as reported by PubChem (release 2024.11.20) |
Why This Matters
A 0.4–0.7 log unit difference in lipophilicity can significantly influence aqueous solubility, passive membrane permeability, and protein binding, making the target compound a meaningfully more hydrophilic building block than its closest commercial analogs for applications where lower logP is desired.
- [1] PubChem CID 105430395. XLogP3-AA = 0.5. https://pubchem.ncbi.nlm.nih.gov/compound/1783776-74-8 View Source
- [2] PubChem CID 165753538. XLogP3-AA = 0.9. https://pubchem.ncbi.nlm.nih.gov/compound/2229032-17-9 View Source
- [3] PubChem CID 71756037. XLogP3-AA = 1.2. https://pubchem.ncbi.nlm.nih.gov/compound/71756037 View Source
